1,10-Decanediol

Catalog No.
S525358
CAS No.
112-47-0
M.F
C10H22O2
M. Wt
174.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decanediol

CAS Number

112-47-0

Product Name

1,10-Decanediol

IUPAC Name

decane-1,10-diol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2

InChI Key

FOTKYAAJKYLFFN-UHFFFAOYSA-N

SMILES

C(CCCCCO)CCCCO

Solubility

Soluble in DMSO

Synonyms

Decamethylene glycol; Decamethylenediol; Decane-1,10-diol; alpha,omega-Decanediol; 1,10-Dihydroxydecane.

Canonical SMILES

C(CCCCCO)CCCCO

Description

The exact mass of the compound 1,10-Decanediol is 174.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1.10-Decanediol (CAS Registry Number: 112-47-0) is a ten-carbon chain diol (a molecule with two hydroxyl groups) found naturally in some plants, including Perilla frutescens []. While the exact biological function within these plants is not fully understood, its chemical properties make it a potentially useful tool in various scientific research applications.

  • Organic Synthesis

    Due to its functional groups, 1,10-decanediol can be used as a building block in the synthesis of more complex molecules. Research has explored its application in the creation of fatty acids [] and DNA duplexes [].

  • Material Science

    The diol functionality allows 1,10-decanediol to participate in reactions for creating polymers. Scientists are investigating its potential use in the development of new materials with specific properties [].

  • Origin: 1,10-Decanediol can be found naturally in some plants like Perilla frutescens. However, it's also commercially synthesized for various applications [].
  • Significance: While its natural function in plants remains unclear, 1,10-decanediol serves as a useful building block for organic synthesis in research labs due to its diol functionality [].

Molecular Structure Analysis

  • Key features: The molecule has a linear chain of ten carbons (C10) with a hydroxyl group (OH) attached to each end, giving it the formula C10H22O2 []. This structure classifies it as a long-chain aliphatic diol.
  • Notable aspects: The two hydroxyl groups can participate in hydrogen bonding, influencing the compound's physical properties and reactivity [].

Chemical Reactions Analysis

  • Synthesis: Various methods exist for synthesizing 1,10-decanediol, commonly involving the reduction of a corresponding diacid or diester precursor []. The specific reaction pathway depends on the starting materials.
  • Decomposition: Under extreme high temperatures, 1,10-decanediol can undergo thermal cracking, breaking down into smaller molecules like alkanes, alkenes, and water [].
  • Other reactions: Due to its diol functionality, 1,10-decanediol can participate in various organic reactions, including esterification, etherification, and acetal formation. The specific reactions depend on the reaction conditions and added reagents [].

Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: 297°C [].
  • Solubility: Likely soluble in organic solvents like ethanol and methanol due to the hydroxyl groups, but insoluble in water due to the long hydrocarbon chain [].
  • Stability: Stable under normal storage conditions.

Currently, there's no scientific research readily available on the specific mechanism of action of 1,10-decanediol in biological systems.

  • Toxicity: Information on the specific toxicity of 1,10-decanediol is limited. However, as with most diols, it's advisable to handle it with gloves and avoid ingestion or inhalation due to potential irritation [].
  • Flammability: 1,10-Decanediol is likely combustible due to its hydrocarbon chain []. Exercise caution when handling it near heat or open flames.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowde

XLogP3

2.5

Exact Mass

174.162

Appearance

Solid powder

Melting Point

74.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5I577UDK52

Other CAS

112-47-0

Wikipedia

1,10-decanediol

General Manufacturing Information

All other basic organic chemical manufacturing
1,10-Decanediol: ACTIVE

Dates

Modify: 2023-08-15
1: Brandwood A, Meijs GF, Gunatillake PA, Noble KR, Schindhelm K, Rizzardo E. In vivo evaluation of polyurethanes based on novel macrodiols and MDI. J Biomater Sci Polym Ed. 1994;6(1):41-54. PubMed PMID: 7947472.

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